molecular formula C20H38O6 B14141561 Sorbitan, tetradecanoate CAS No. 63059-79-0

Sorbitan, tetradecanoate

Cat. No.: B14141561
CAS No.: 63059-79-0
M. Wt: 374.5 g/mol
InChI Key: KHCJXZZSXZAYPX-RDNNMJBUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with myristic acid. The reaction typically involves heating sorbitan and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, yielding sorbitan and myristic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sorbitan, tetradecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of this compound determines its effectiveness in stabilizing oil-in-water or water-in-oil emulsions .

Comparison with Similar Compounds

Comparison: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct emulsifying properties compared to other sorbitan esters. For example, sorbitan monostearate has a longer fatty acid chain, making it more suitable for stabilizing water-in-oil emulsions, while sorbitan monolaurate has a shorter chain, making it more effective in oil-in-water emulsions .

Properties

CAS No.

63059-79-0

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate

InChI

InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1

InChI Key

KHCJXZZSXZAYPX-RDNNMJBUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Origin of Product

United States

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